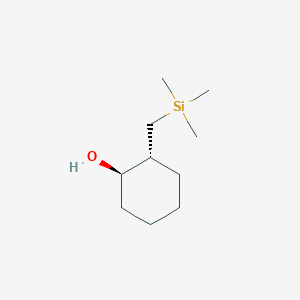
tert-Butyl 2-(azetidin-3-ylamino)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(azetidin-3-ylamino)acetate: is a chemical compound with the molecular formula C9H18N2O2. It is a derivative of azetidine, a four-membered nitrogen-containing ring, and is often used in organic synthesis and medicinal chemistry due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(azetidin-3-ylamino)acetate typically involves the reaction of azetidine derivatives with tert-butyl bromoacetate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(azetidin-3-ylamino)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, bases like potassium carbonate.
Major Products: The major products formed from these reactions include various substituted azetidine derivatives, which can be further utilized in organic synthesis and medicinal chemistry .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 2-(azetidin-3-ylamino)acetate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the effects of azetidine-containing molecules on biological systems. It can be used to synthesize bioactive molecules that interact with specific biological targets .
Medicine: In medicinal chemistry, this compound is used to develop new pharmaceuticals. Its azetidine ring can impart unique pharmacological properties to drug candidates, making it a valuable scaffold for drug design .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other materials with specific properties .
Mechanism of Action
The mechanism of action of tert-Butyl 2-(azetidin-3-ylamino)acetate involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and the context in which the compound is used .
Comparison with Similar Compounds
- tert-Butyl 2-(azetidin-1-yl)acetate
- tert-Butyl 2-(azetidin-3-yloxy)acetate
Comparison: tert-Butyl 2-(azetidin-3-ylamino)acetate is unique due to the presence of the amino group on the azetidine ring. This functional group can participate in various chemical reactions, making the compound more versatile in organic synthesis. In contrast, similar compounds like tert-Butyl 2-(azetidin-1-yl)acetate and tert-Butyl 2-(azetidin-3-yloxy)acetate may have different reactivity profiles and applications .
Properties
Molecular Formula |
C9H18N2O2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
tert-butyl 2-(azetidin-3-ylamino)acetate |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)6-11-7-4-10-5-7/h7,10-11H,4-6H2,1-3H3 |
InChI Key |
XTHKGDBTMABDEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CNC1CNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Thiazolo[5,4-h]isoquinoline](/img/structure/B11906811.png)
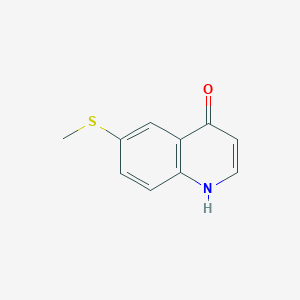
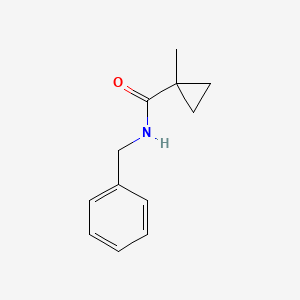
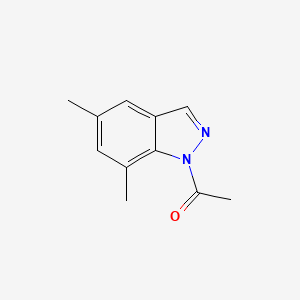

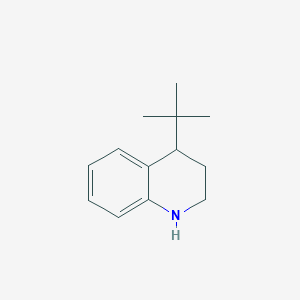


![1,2,3,4,7,8-Hexahydropyrido[4,3-d]pyrrolo[1,2-a]pyrimidin-10(6H)-one](/img/structure/B11906881.png)

